molecular formula C13H19NO B1312665 Cyclohexyl-(3-methoxyphenyl)-amine CAS No. 58864-12-3

Cyclohexyl-(3-methoxyphenyl)-amine

Cat. No. B1312665
CAS RN: 58864-12-3
M. Wt: 205.3 g/mol
InChI Key: GKZSUGHMYITDGZ-UHFFFAOYSA-N
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Description

Cyclohexyl-(3-methoxyphenyl)-amine, also known as CMP-A, is a cyclic amine compound composed of a cyclohexane ring, a phenyl group, and a methoxy group. This compound has become increasingly popular in scientific research due to its wide range of applications in medicinal chemistry, biochemistry, and pharmacology. CMP-A has been studied for its potential to act as a therapeutic agent and as a tool for studying the biochemical and physiological effects of drugs.

Safety And Hazards

The safety data sheet for a similar compound, 3-Methoxyphenyl isocyanate, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

N-cyclohexyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZSUGHMYITDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462992
Record name cyclohexyl-(3-methoxyphenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl-(3-methoxyphenyl)-amine

CAS RN

58864-12-3
Record name cyclohexyl-(3-methoxyphenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under ice cooling, 45 ml of acetic acid was added dropwise over 1 hour to 300 ml of a dichloroethane suspension of 8 g of sodium borohydride. To said mixture were added slowly a solution of 17.48 g of m-anisidine and 16 ml of cyclohexanone in 50 ml of dichloroethane, and the mixture was stirred at room temperature for 40 minutes. The reaction mixture was poured into an aqueous saturated sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed, dried and then purified by silica gel column chromatography [ethyl acetate-hexane (1:5)] to afford 29.37 g of cyclohexyl-(3-methoxyphenyl)-amine as an oil. IR (Neat) (cm-1): 3400, 2920, 2850, 1615, 1510, 1500, 1450, MS (m/z): 205 (M+), 162.
Quantity
17.48 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three

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